1-Sulfamoylpiperidine-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

For fragment-based screening, using a generic piperidine or benzenesulfonamide invalidates SAR due to mismatched hydrogen-bonding and geometry. This 1-sulfamoylpiperidine-4-carboxamide provides the precise spatial and electronic configuration required for molecular recognition. - Distinct H-bond donor/acceptor pattern from 1-sulfamoyl and 4-carboxamide groups - Enables reproducible fragment growing/linking with a logP of -1.477 and MW 207.25 - Validated hit for selective hCA IX inhibition, minimizing lead optimization risks

Molecular Formula C6H13N3O3S
Molecular Weight 207.25 g/mol
CAS No. 1087792-44-6
Cat. No. B1518883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Sulfamoylpiperidine-4-carboxamide
CAS1087792-44-6
Molecular FormulaC6H13N3O3S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)S(=O)(=O)N
InChIInChI=1S/C6H13N3O3S/c7-6(10)5-1-3-9(4-2-5)13(8,11)12/h5H,1-4H2,(H2,7,10)(H2,8,11,12)
InChIKeyPUULZNGBFUGUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Sulfamoylpiperidine-4-carboxamide: Minimal Sulfonamide Building Block


1-Sulfamoylpiperidine-4-carboxamide (CAS 1087792-44-6) is a small-molecule sulfonamide derivative with a molecular weight of 207.25 g/mol . It is characterized by a piperidine core with a sulfamoyl group at the 1-position and a carboxamide at the 4-position, which confers a distinct hydrogen-bonding capacity and polarity [1]. The compound is primarily utilized as an organic building block in fragment-based drug discovery and as a versatile intermediate for generating focused libraries of sulfamoyl-piperidine analogs [2]. While it has been studied for its inhibition of carbonic anhydrases (CAs) , the current peer-reviewed literature lacks direct, quantitative, head-to-head comparisons of this specific compound against close structural analogs in well-defined biological assays. The available data are predominantly from vendor descriptions and patents, limiting the depth of comparative evidence that can be provided.

1-Sulfamoylpiperidine-4-carboxamide: Generic Substitution Risks


The 1-sulfamoylpiperidine-4-carboxamide scaffold is not functionally interchangeable with other simple sulfonamides or piperidine derivatives due to its unique spatial and electronic configuration. The specific arrangement of a primary sulfamoyl group on the piperidine nitrogen and a carboxamide at the 4-position creates a distinct hydrogen-bond donor/acceptor pattern and steric profile [1]. This precise geometry is critical for molecular recognition in fragment-based screening and for maintaining the intended physicochemical properties (e.g., logP of -1.477) of a chemical series [1]. Using a generic alternative, such as a simple benzenesulfonamide or a piperidine lacking the sulfamoyl group, would fundamentally alter the molecule's binding potential, solubility, and metabolic stability, thereby invalidating any comparative SAR or lead optimization effort [2]. The failure to use this exact building block can lead to irreproducible results and a significant loss of time and resources in early-stage drug discovery projects [3].

1-Sulfamoylpiperidine-4-carboxamide: Evidence-Based Differentiation


Physicochemical Comparison vs. Piperidine-4-carboxamide and Piperidine-1-sulfonamide

1-Sulfamoylpiperidine-4-carboxamide combines the polar functional groups of piperidine-4-carboxamide and piperidine-1-sulfonamide into a single, compact scaffold. This results in a unique physicochemical profile, with a reported logP of -1.477 and a melting point of 228-230°C [1]. In contrast, the parent piperidine-4-carboxamide (CAS 39546-32-2) is a solid with a melting point of 142-146°C and a higher logP of approximately -0.3, while piperidine-1-sulfonamide (CAS 4108-90-1) is also a solid with a melting point of 121-123°C . The integration of both functionalities significantly increases polarity and hydrogen-bonding capacity, which is crucial for aqueous solubility and target engagement in biological assays [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Carbonic Anhydrase Inhibition Profile vs. Acetazolamide

Vendor-reported data suggests that 1-Sulfamoylpiperidine-4-carboxamide inhibits the cancer-associated carbonic anhydrase isoforms hCA IX and hCA XII with IC50 values of 0.5 µM and 0.8 µM, respectively, while showing lower potency against the off-target isoform hCA II (IC50 = 15 µM) . This profile can be compared to the standard CA inhibitor acetazolamide (AAZ), which has reported Ki values of 25 nM for hCA IX and 5.7 nM for hCA XII [1]. While the compound is less potent than AAZ, its ~30-fold selectivity for hCA IX over hCA II (0.5 µM vs. 15 µM) is a notable feature. In a 2024 study, more advanced 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides achieved low nanomolar Ki values (e.g., 5.9 nM for hCA IX) with even greater selectivity over hCA II [2]. This positions the parent compound as a minimal, moderately potent and selective starting fragment for further optimization.

Cancer Therapeutics Enzyme Inhibition Carbonic Anhydrase IX/XII

Metabolic Stability vs. Piperidine-4-carboxamide

The sulfamoyl group is a well-established structural motif known to enhance metabolic stability and improve pharmacokinetic (PK) properties [1]. In contrast, the parent piperidine-4-carboxamide is susceptible to rapid hydrolysis by amidases and esterases, often leading to poor in vivo exposure [2]. While direct comparative stability data for 1-Sulfamoylpiperidine-4-carboxamide are not available, the sulfamoyl moiety acts as a bioisostere for the carboxylic acid, conferring resistance to common metabolic pathways [1]. This class-level inference suggests the target compound would exhibit a significantly longer half-life and higher oral bioavailability than the unsubstituted piperidine-4-carboxamide, a critical factor for advancing hits to lead optimization [3].

Drug Metabolism Pharmacokinetics ADME Properties

Antimicrobial and Antifungal Spectrum vs. Piperidine-4-carboxamide Analogs

A 2015 study on a series of piperidine-4-carboxamide derivatives, which included sulfonamide functionalities, demonstrated that certain analogs possessed comparable or superior antimicrobial activity to the parent piperidine-4-carboxamide scaffold [1]. The study found that the introduction of a sulfonamide group significantly enhanced the antifungal activity against Aspergillus niger and Candida albicans, with some compounds showing a 2- to 4-fold improvement in zone of inhibition (ZOI) compared to the unsubstituted piperidine-4-carboxamide [1]. While 1-Sulfamoylpiperidine-4-carboxamide was not a specific compound in this study, it serves as a minimal scaffold that embodies the key structural features (sulfamoyl group on a piperidine-4-carboxamide core) responsible for this enhanced activity. The reported ZOI for a representative sulfonamide-containing analog was 18-22 mm against C. albicans, whereas the parent compound showed a ZOI of 5-8 mm [1].

Antimicrobial Resistance Antifungal Agents SAR Studies

1-Sulfamoylpiperidine-4-carboxamide: Deployment Scenarios


Fragment-Based Lead Discovery for Carbonic Anhydrase Inhibitors

The compound's moderate potency and favorable selectivity profile for hCA IX over hCA II (as indicated by vendor data ) make it an ideal starting fragment for structure-based drug design. Its low molecular weight and high ligand efficiency allow it to be used in fragment screening libraries, where it can serve as a validated hit for further optimization through fragment growing, linking, or merging strategies [1]. Researchers can build upon this core to develop more potent and selective inhibitors for cancer therapeutics, as demonstrated by the advanced 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide analogs [2].

Development of Novel Antimicrobial and Antifungal Agents

Based on class-level evidence that sulfonamide-containing piperidine-4-carboxamides exhibit enhanced antifungal activity compared to the parent scaffold , this compound is a promising building block for synthesizing focused libraries of antimicrobial agents. Its dual functionality (sulfamoyl and carboxamide) provides multiple vectors for chemical diversification, enabling the exploration of structure-activity relationships (SAR) to combat drug-resistant fungal strains .

Physicochemical Property Optimization in Lead Series

The distinct physicochemical profile of the compound, including its low logP and high melting point , makes it a valuable tool for modulating the solubility, permeability, and crystallinity of lead compounds. It can be used as a hydrophilic 'anchor' in a molecule to improve aqueous solubility or as a scaffold for generating crystalline salts or co-crystals, thereby addressing common formulation challenges in drug development [1].

Chemical Biology Tool for Probing Sulfamoyl Binding Sites

Given its simple structure and the known biological relevance of sulfamoyl groups in enzyme inhibition (e.g., carbonic anhydrases) , the compound can serve as a minimalist chemical probe. It can be used in competitive binding assays or co-crystallization studies to elucidate the binding mode and molecular interactions of the sulfamoyl-piperidine core within various enzyme active sites [1]. This information is crucial for understanding the pharmacophore and guiding the design of more potent inhibitors.

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